molecular formula C26H21N5O5 B2900223 methyl 4-{2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate CAS No. 1215520-90-3

methyl 4-{2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate

Cat. No.: B2900223
CAS No.: 1215520-90-3
M. Wt: 483.484
InChI Key: QWXHAMCHXAGKPZ-UHFFFAOYSA-N
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Description

Methyl 4-({[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound, which includes a triazoloquinoxaline core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Mechanism of Action

Target of Action

It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with multiple targets, potentially contributing to its biological activities.

Mode of Action

It is known that triazole compounds can intercalate dna . This means that the compound may insert itself between the base pairs of the DNA helix, potentially disrupting DNA replication and transcription processes. This could lead to changes in the function of the cells and contribute to the compound’s biological activities.

Biochemical Pathways

It is known that triazole compounds can exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities . This suggests that the compound may affect multiple biochemical pathways, potentially leading to a wide range of downstream effects.

Pharmacokinetics

It is known that the presence of the triazole moiety can enhance the antimicrobial activity of compounds . This suggests that the compound may have favorable pharmacokinetic properties that contribute to its bioavailability and efficacy.

Result of Action

It is known that triazole compounds can exhibit a wide range of biological activities . This suggests that the compound may have a variety of molecular and cellular effects, potentially contributing to its biological activities.

Action Environment

It is known that the structure of triazole compounds can be influenced by the presence of different substituents . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence of different substituents and their interactions with the surrounding environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Triazoloquinoxaline Core: This is achieved through the cyclization of appropriate precursors under controlled conditions. Common reagents used in this step include hydrazine derivatives and quinoxaline intermediates.

    Introduction of the Methylphenoxy Group: This step involves the reaction of the triazoloquinoxaline core with 4-methylphenol under basic conditions to form the desired ether linkage.

    Acetylation and Amidation: The final steps involve the acetylation of the intermediate compound followed by amidation with methyl 4-aminobenzoate to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy and benzoate moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Methyl 4-({[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly cancer.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

    Triazoloquinoxaline Derivatives: Compounds with similar triazoloquinoxaline cores but different substituents.

    Phenoxyquinoxaline Derivatives: Compounds with phenoxy groups attached to quinoxaline cores.

    Benzoate Derivatives: Compounds with benzoate moieties and varying functional groups.

Uniqueness

Methyl 4-({[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-[[2-[4-(4-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N5O5/c1-16-7-13-19(14-8-16)36-24-23-29-30(26(34)31(23)21-6-4-3-5-20(21)28-24)15-22(32)27-18-11-9-17(10-12-18)25(33)35-2/h3-14H,15H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXHAMCHXAGKPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=C(C=C5)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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